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Compound of Interest

Compound Name: 3-(Piperidin-4-yl)benzoic acid

Cat. No.: B1490505 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Piperidin-4-yl)benzoic
Acid

Introduction
3-(Piperidin-4-yl)benzoic acid is a bifunctional organic molecule that has garnered significant

interest within the scientific community, particularly in the fields of medicinal chemistry and drug

development. Its structure, which uniquely combines a rigid aromatic carboxylic acid with a

flexible saturated heterocycle, makes it a versatile scaffold and a valuable building block for the

synthesis of complex molecular architectures. In pharmaceutical research, it serves as a key

intermediate in the development of novel therapeutics, including small molecule inhibitors for

enzymes involved in inflammatory and metabolic pathways, and compounds targeting

neurological disorders.[1] Its utility also extends to its role as a semi-flexible linker in the design

of Proteolysis Targeting Chimeras (PROTACs), where its structural properties can influence

ternary complex formation and overall drug-like characteristics.

This technical guide provides a comprehensive analysis of the core physicochemical properties

of 3-(Piperidin-4-yl)benzoic acid. Moving beyond a simple data sheet, this document offers

an in-depth exploration of the causality behind its chemical behavior, provides validated

experimental protocols for its characterization, and discusses the critical implications of its

properties for researchers in drug discovery and development.
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The foundational identity of a compound dictates its every interaction. 3-(Piperidin-4-
yl)benzoic acid is defined by the covalent linkage of a piperidine ring at its 4-position to the 3-

position of a benzoic acid ring.

Identifier Value Source

CAS Number 766508-67-2 [2]

Molecular Formula C₁₂H₁₅NO₂ [1]

Molecular Weight 205.25 g/mol [1]

Synonyms Benzoic acid, 3-(4-piperidinyl)- [2]

The molecule possesses two key functional groups that govern its physicochemical nature:

A Benzoic Acid Moiety: An aromatic carboxylic acid group (-COOH) attached to a benzene

ring. This group is acidic and serves as a hydrogen bond donor and acceptor.

A Piperidine Moiety: A saturated six-membered heterocycle containing a secondary amine (-

NH-). This group is basic and also acts as a hydrogen bond donor and acceptor.

The presence of both an acidic and a basic center makes 3-(Piperidin-4-yl)benzoic acid a

zwitterionic compound, capable of existing in various protonation states depending on the

ambient pH.

Core Physicochemical Properties
A molecule's behavior in both chemical and biological systems is a direct consequence of its

intrinsic physicochemical properties. For an ionizable molecule like 3-(Piperidin-4-yl)benzoic
acid, these properties are often pH-dependent.

Ionization Constants (pKa)
The pKa values are arguably the most critical parameters for this molecule, as they define its

charge state across the physiological pH range, which in turn dictates solubility, lipophilicity,

and receptor-binding interactions. The molecule has two primary ionizable centers:
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Carboxylic Acid Proton (Acidic pKa): The benzoic acid moiety will deprotonate to form a

carboxylate anion (-COO⁻). The pKa of unsubstituted benzoic acid is approximately 4.20.[3]

[4][5] The electron-donating nature of the attached piperidine ring is expected to have a

minor, though present, effect on this value.

Piperidine Nitrogen (Basic pKa): The secondary amine in the piperidine ring will protonate to

form a piperidinium cation (-NH₂⁺-). The pKa of the conjugate acid of piperidine is

approximately 11.12.

At physiological pH (~7.4), the carboxylic acid will be predominantly deprotonated (anionic),

while the piperidine nitrogen will be predominantly protonated (cationic), leading to a

zwitterionic state.

Low pH (e.g., pH < 2)

Physiological pH (e.g., pH 7.4)

High pH (e.g., pH > 12)

R-COOH
-NH2+-

(Net Cationic)

R-COO-
-NH2+-

(Zwitterionic)

pKa1 ~ 4.2
(-COOH)

R-COO-
-NH-

(Net Anionic)

pKa2 ~ 11.1
(-NH2+-)
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Caption: Predominant ionization states of 3-(Piperidin-4-yl)benzoic acid at different pH

ranges.

Lipophilicity (logP and logD)
Lipophilicity is a critical determinant of a molecule's ability to cross biological membranes.

logP (Partition Coefficient): This describes the partitioning of the neutral form of the molecule

between octanol and water. For a molecule that is always ionized at physiological pH, logP is

a purely theoretical value but serves as a baseline for comparing lipophilicity within a

chemical series. A predicted XLogP3 value for a similar isomer is 2.18.[6]

logD (Distribution Coefficient): This is the more biologically relevant metric, as it measures

the partitioning of all ionic species at a given pH. Due to the zwitterionic nature of 3-
(Piperidin-4-yl)benzoic acid at pH 7.4, its logD value will be significantly lower than its logP

value. The charged groups are well-solvated by water, reducing the molecule's affinity for the

lipid phase. Understanding the logD profile across a range of pH values is essential for

predicting its absorption and distribution in the body.[7]

Solubility
The solubility of this compound is highly dependent on pH.

Aqueous Solubility: Solubility is lowest at the isoelectric point (pI), where the net charge is

zero, and the zwitterionic form predominates. At pH values significantly above or below the

pI, solubility increases dramatically as the molecule forms the more soluble anionic or

cationic salt, respectively. The parent compound, benzoic acid, has poor solubility in cold

water but high solubility in hot water.[3] The presence of the ionizable piperidine group

enhances the aqueous solubility of the title compound, especially in acidic or basic solutions.

Organic Solvent Solubility: The compound is expected to show good solubility in polar

organic solvents like DMSO and methanol, which can solvate both the polar functional

groups and the nonpolar backbone.

Physical Properties
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Property Value Source/Comment

Boiling Point 377.5 °C (at 760 mmHg) [1]

Physical Form Solid / Powder [2][8]

Topological Polar Surface Area

(TPSA)
49.33 Å² (predicted)

[6] This value suggests

moderate cell permeability.

Salt Forms and Stability
For preclinical and clinical development, active pharmaceutical ingredients (APIs) are often

formulated as salts to improve their physicochemical properties.

Hydrochloride Salt
Given the basic piperidine nitrogen, the most common and logical salt form is the hydrochloride

(HCl) salt. Reacting the free base with hydrochloric acid protonates the piperidine nitrogen,

forming 3-(Piperidin-4-yl)benzoic acid hydrochloride.

CAS Number: 726185-55-3[9]

Molecular Formula: C₁₂H₁₆ClNO₂[9]

Molecular Weight: 241.71 g/mol [8][9]

Rationale for Salt Formation: The primary advantage of converting to the HCl salt is the

significant enhancement of aqueous solubility, particularly in neutral pH environments. This is

crucial for developing aqueous formulations for in-vitro assays and for improving dissolution

rates in vivo.

Storage and Stability
Proper handling ensures the integrity of the compound for research applications.

Storage Conditions: The compound should be stored at room temperature, protected from

light, in a dry, and tightly sealed container.[1] This prevents degradation from oxidation,

hydrolysis, or photolysis.
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Chemical Stability: The amide bond (if formed from the carboxylic acid) and the piperidine

ring are generally stable. However, prolonged exposure to strong acidic or basic conditions

at elevated temperatures could lead to degradation.

Analytical Characterization Protocols
Rigorous analytical characterization is essential to confirm the identity, purity, and integrity of

any chemical standard. The following are standard, field-proven methodologies.

Analytical Workflow

Compound Sample

Structural Identity
(NMR, MS)

Purity Assessment
(HPLC-UV)

Functional Groups
(FT-IR)

Verified Standard

Click to download full resolution via product page

Caption: A typical workflow for the analytical validation of 3-(Piperidin-4-yl)benzoic acid.

High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the compound and quantify impurities.

Instrumentation: HPLC system with a UV detector.

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to

initial conditions and equilibrate.

Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm (the benzene ring provides strong chromophore).

Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A:B to a

concentration of ~1 mg/mL.

Causality: The C18 stationary phase retains the compound based on its hydrophobicity. The

acidic modifier (formic acid) ensures consistent protonation of the carboxylic acid and

piperidine groups, leading to sharp, symmetrical peaks. The gradient elution is necessary to

separate the main compound from potentially more or less polar impurities.[10]

Mass Spectrometry (MS)
Objective: To confirm the molecular weight and elemental formula.

Instrumentation: Liquid Chromatography-Mass Spectrometer (LC-MS) with an Electrospray

Ionization (ESI) source.

Ionization Mode: Positive ESI (+).

Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺.

Predicted m/z: 206.11756.[11]

Causality: The basic piperidine nitrogen is readily protonated in the ESI source, making

positive mode the ideal choice for sensitive detection. High-resolution mass spectrometry

(HRMS) can be used to confirm the elemental composition to within a few parts per million

(ppm), providing unequivocal identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide unambiguous structural confirmation by mapping the carbon-hydrogen

framework.

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Methanol-d₄. DMSO-d₆ is often

preferred as it allows for the observation of exchangeable protons from the -COOH and -NH

groups.

¹H NMR Expected Signals:
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Aromatic Protons: Multiple signals in the δ 7.0-8.0 ppm range, showing characteristic

splitting patterns for a 1,3-disubstituted benzene ring.

Piperidine Protons: A complex set of multiplets in the δ 1.5-3.5 ppm range. The proton at

the 4-position (CH) will be a distinct multiplet coupled to its neighbors.

Amine and Acid Protons: Broad singlets for the N-H and COOH protons, which are

exchangeable with D₂O. Their chemical shifts can be highly variable.

¹³C NMR Expected Signals:

Carbonyl Carbon: A signal downfield, typically > δ 165 ppm.

Aromatic Carbons: 4-6 signals in the δ 120-150 ppm range.

Piperidine Carbons: 3-4 signals in the upfield region, typically δ 25-55 ppm.

Conclusion: A Bridge Between Chemistry and
Biology
3-(Piperidin-4-yl)benzoic acid is more than a simple organic compound; it is a precisely

engineered tool for the modern drug discovery scientist. Its defining characteristic is the duality

of its structure—a rigid aromatic core for defined vectoral presentation and a flexible

heterocyclic amine for aqueous solubility and interaction with biological targets. The interplay of

its two ionizable centers governs its behavior in every relevant system, from a formulation vial

to the complex pH gradients of the human body. A thorough understanding and strategic

manipulation of its physicochemical properties—pKa, logD, solubility, and stability—are

paramount for any researcher aiming to leverage this scaffold to its full potential in creating the

next generation of therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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